“5-bromo-N-phenylpyrimidin-2-amine” is a chemical compound with the CAS Number: 886365-88-4 . It has a molecular weight of 250.1 and its molecular formula is C10H8BrN3 . It is a solid at room temperature .
The synthesis of 2-aminopyrimidine derivatives, which are structurally similar to “5-bromo-N-phenylpyrimidin-2-amine”, has been reported . The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
The molecular structure of “5-bromo-N-phenylpyrimidin-2-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 2nd position with an amine group and at the 5th position with a bromine atom . The pyrimidine ring is also substituted with a phenyl group .
“5-bromo-N-phenylpyrimidin-2-amine” is a solid at room temperature . It has a melting point of 77-78.2°C .
5-bromo-N-phenylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound features a bromine atom at the 5-position and a phenyl group attached to the nitrogen at the 1-position of the pyrimidine ring. Its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be classified as an aromatic amine and is categorized under heterocyclic compounds due to its pyrimidine structure. It is synthesized from simpler precursors through various chemical reactions, which will be discussed in detail later.
The synthesis of 5-bromo-N-phenylpyrimidin-2-amine typically involves several steps:
Industrial methods may optimize these conditions for higher yields and purity, focusing on scalability and cost-effectiveness .
The molecular formula of 5-bromo-N-phenylpyrimidin-2-amine is , with a molecular weight of approximately . The structural characteristics include:
This structure highlights the presence of a bromine atom on the pyrimidine ring and a phenyl group, contributing to its chemical reactivity and potential biological activity .
5-bromo-N-phenylpyrimidin-2-amine can undergo several important chemical reactions:
These reactions are facilitated by common reagents like palladium catalysts and bases such as potassium carbonate .
The mechanism of action of 5-bromo-N-phenylpyrimidin-2-amine primarily involves its interaction with specific molecular targets within cells. For instance, it may inhibit enzymes or proteins that are crucial for cell proliferation, thereby exerting potential anti-cancer effects. This action is particularly relevant in the context of targeting pathways involved in tumor growth and survival .
The physical properties of 5-bromo-N-phenylpyrimidin-2-amine include:
The chemical properties include:
Property | Value |
---|---|
Molecular Formula | C12H11BrN3 |
Molecular Weight | 328.59 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties influence its behavior in reactions and applications in various fields .
5-bromo-N-phenylpyrimidin-2-amine has several notable applications:
Pyrimidine-based compounds constitute a cornerstone of molecularly targeted cancer therapeutics due to their ability to mimic purine interactions within ATP-binding sites of oncogenic kinases. The 5-bromo-N-phenylpyrimidin-2-amine scaffold exhibits specific advantages for kinase inhibitor development:
Table 1: Key Pyrimidine Derivatives in ULK1 Inhibition Research
Compound | Pyrimidine Substitution Pattern | Biological Activity | Kinase Selectivity Profile |
---|---|---|---|
3s | 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) | 99.15% ULK1 inhibition at 10μM | High selectivity for ULK1 over related kinases |
SBI-0206965 | Unsubstituted core scaffold | IC₅₀ = 108nM (ULK1) | ULK1/ULK2 selectivity (6-fold) |
MRT67307 | Non-pyrimidine inhibitor | IC₅₀ = 45nM (ULK1) | Broad kinase inhibition |
The evolution from first-generation pyrimidine inhibitors to optimized derivatives like compound 3s demonstrates remarkable progression in anticancer drug design. Pharmacophore modeling of ULK1 inhibitors revealed three essential features: (1) a hydrogen bond acceptor corresponding to the pyrimidine N1 atom, (2) a hydrophobic region accommodating the 5-bromo substituent, and (3) an aromatic domain aligning with the 4-phenoxy group. This understanding directly enabled the rational design of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives with improved target affinity and cellular activity [1].
Autophagy presents a paradoxical role in NSCLC progression—acting as both a tumor-suppressing mechanism in early stages and a pro-survival pathway in established malignancies. The ULK1 kinase complex serves as the molecular gatekeeper of autophagy initiation, making it an attractive therapeutic target:
Table 2: Autophagy Modulation Approaches in NSCLC Therapeutics
Therapeutic Strategy | Representative Agents | Molecular Mechanism | Limitations |
---|---|---|---|
Autophagy Induction | Tat-Beclin1, Rapalogs | mTOR inhibition, Beclin1 activation | Potential tumor promotion in advanced disease |
Lysosomal Inhibition | Hydroxychloroquine (HCQ) | Lysosomal pH neutralization | Off-target effects, limited efficacy |
ULK1-Targeted Inhibition | Compound 3s derivatives | Selective ULK1 kinase domain blockade | Emerging resistance mechanisms |
The molecular efficacy of 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (3s) was demonstrated through comprehensive cellular assays. At 5μM concentration, 3s effectively suppressed autophagosome formation in A549 cells by >80%, as measured by LC3-II immunoblotting and GFP-LC3 puncta formation. This autophagy blockade preceded caspase-3 activation and phosphatidylserine externalization, confirming the sequential induction of apoptotic cell death. Notably, 3s exhibited 3-fold greater autophagy inhibitory potency than reference inhibitor SBI-0206965 at equivalent concentrations [1] [2].
The structural biology of ULK1 provides critical insights for rational inhibitor design. ULK1 possesses a unique kinase domain featuring an extended activation loop and distinctive hydrophobic pockets surrounding the ATP-binding site:
Table 3: Structure-Activity Relationship of 5-Bromo-N-Phenylpyrimidin-2-Amine Derivatives
Structural Region | Optimal Substituents | Activity Impact | Molecular Interactions |
---|---|---|---|
5-Position | Bromine | Essential for activity | Halogen bond with Cys885, hydrophobic filling |
4-Phenoxy Group | 2-Fluoro-4-nitro > 3-Nitro > 4-CN > H | 25-fold potency increase | H-bond with Lys50, dipole stabilization |
N-Phenyl Group | 3,4,5-Trimethoxy > 4-OCF₃ > 4-F > H | 12-fold selectivity enhancement | π-stacking with Phe327, van der Waals contacts |
Pyrimidine Core | Unmodified | Scaffold requirement | H-bond donation to Glu92 |
Structure-activity relationship (SAR) studies of 27 synthesized derivatives established critical optimization principles. Removal of the 5-bromo substituent reduced ULK1 inhibition by >90%, confirming its indispensability. The 4-phenoxy group required electron-withdrawing para-substituents for potency, with 4-nitro providing optimal activity. Ortho-fluoro introduction further enhanced binding through conformational restriction. For the N-phenyl group, 3,4,5-trimethoxy substitution yielded superior cellular activity, with the meta-methoxy groups occupying a unique hydrophobic subpocket [1] [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: